molecular formula C22H22F2N6O B15025970 7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B15025970
M. Wt: 424.4 g/mol
InChI Key: BQDPFBKJBOQPTA-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, introduction of the difluoromethyl group, and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and green chemistry principles can be employed to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrazolo[1,5-a]pyrimidine core can interact with nucleic acids or proteins, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22F2N6O

Molecular Weight

424.4 g/mol

IUPAC Name

7-(difluoromethyl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H22F2N6O/c1-4-29-14(2)16(11-25-29)13-28(3)22(31)17-12-26-30-19(20(23)24)10-18(27-21(17)30)15-8-6-5-7-9-15/h5-12,20H,4,13H2,1-3H3

InChI Key

BQDPFBKJBOQPTA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN(C)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4)C

Origin of Product

United States

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